molecular formula C12H13N5O2S B2913836 Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone CAS No. 1251670-51-5

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cat. No.: B2913836
CAS No.: 1251670-51-5
M. Wt: 291.33
InChI Key: APRMGQRIOBFURT-UHFFFAOYSA-N
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Description

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring, a pyrimidine moiety, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 4-(2-chloroethyl)morpholine hydrochloride to yield the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is unique due to its specific combination of a morpholine ring, pyrimidine moiety, and thiazole ring. This unique structure contributes to its diverse chemical reactivity and broad range of biological activities, making it a valuable compound in various fields of research .

Properties

IUPAC Name

morpholin-4-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2S/c18-10(17-4-6-19-7-5-17)9-8-20-12(15-9)16-11-13-2-1-3-14-11/h1-3,8H,4-7H2,(H,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APRMGQRIOBFURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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